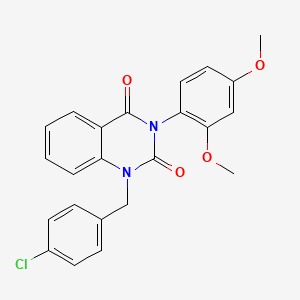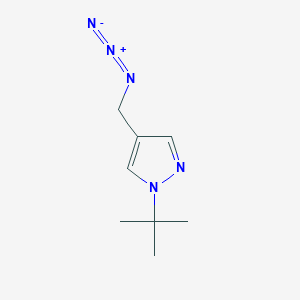
7-chloro-4-(1-phenylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-(1-phenylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly known as GYKI-52466, is a synthetic compound that belongs to the benzodiazepine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. GYKI-52466 is known to act as a non-competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.
Wirkmechanismus
GYKI-52466 acts as a non-competitive antagonist of the AMPA receptor by binding to a specific site on the receptor and preventing the influx of calcium ions into the cell. This results in a decrease in the strength of synaptic transmission and a reduction in the excitability of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of GYKI-52466 are largely dependent on its interaction with the AMPA receptor. It has been shown to modulate synaptic plasticity and memory formation, as well as to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using GYKI-52466 in lab experiments is its ability to selectively target the AMPA receptor, which allows for more precise modulation of synaptic transmission and neuronal activity. However, one limitation of using GYKI-52466 is its non-specific binding to other ionotropic glutamate receptors, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of GYKI-52466 and its potential applications in scientific research. One area of focus is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of the receptor in various physiological and pathological processes. Another area of interest is the investigation of the potential therapeutic applications of GYKI-52466 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of GYKI-52466 and its interaction with the AMPA receptor.
Synthesemethoden
GYKI-52466 is synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with phenylethylamine, followed by cyclization and chlorination. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
GYKI-52466 has been widely used in scientific research to study the role of the AMPA receptor in various physiological and pathological processes. It has been shown to modulate synaptic plasticity and memory formation, as well as to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
7-chloro-4-(1-phenylethyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12(13-5-3-2-4-6-13)19-10-14-9-15(18)7-8-16(14)21-11-17(19)20/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWKOSJAXMHNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-(1-phenylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2581524.png)
![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581528.png)

![Ethyl 3-(4-fluorophenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581531.png)


![3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2581535.png)

![2,4-dichloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581537.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2581538.png)

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2581541.png)
![2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2581543.png)
